1,1'-(Hexane-1,6-diyl)di(imidazolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄. It is a member of the imidazolidin-2-one family, which are heterocyclic compounds containing an imidazolidine ring. This compound is known for its unique structure, which includes two imidazolidin-2-one units connected by a hexane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) typically involves the reaction of hexane-1,6-diamine with imidazolidin-2-one derivatives. One common method includes the use of γ-Al₂O₃ as a catalyst to facilitate the formation of the imidazolidin-2-one ring from aliphatic diamines in the presence of CO₂ at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidin-2-one oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidin-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidin-2-ones, amine derivatives, and imidazolidin-2-one oxides.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Butane-1,4-diyl)di(imidazolidin-2-one): Similar structure but with a shorter alkane chain.
1,1’-(Ethane-1,2-diyl)di(imidazolidin-2-one): Even shorter alkane chain, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium): Contains imidazolium rings instead of imidazolidin-2-one rings.
Uniqueness
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) is unique due to its specific hexane linkage, which imparts distinct physical and chemical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
25807-92-5 |
---|---|
Molekularformel |
C12H22N4O2 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-[6-(2-oxoimidazolidin-1-yl)hexyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H22N4O2/c17-11-13-5-9-15(11)7-3-1-2-4-8-16-10-6-14-12(16)18/h1-10H2,(H,13,17)(H,14,18) |
InChI-Schlüssel |
WAKJZPDCSCIDLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)CCCCCCN2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.